
4-(5-methoxy-1,2-dimethylindol-3-yl)-N-methyl-1,3-thiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 4-(5-methoxy-1,2-dimethylindol-3-yl)-N-methyl-1,3-thiazol-2-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone to form the indole ring . The thiazole ring can be introduced through a cyclization reaction involving a thioamide and an α-haloketone . Industrial production methods may involve optimization of these reactions to improve yield and purity, often using catalysts and controlled reaction conditions.
化学反应分析
4-(5-Methoxy-1,2-dimethylindol-3-yl)-N-methyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the thiazole ring.
科学研究应用
4-(5-Methoxy-1,2-dimethylindol-3-yl)-N-methyl-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 4-(5-methoxy-1,2-dimethylindol-3-yl)-N-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial cell wall synthesis or disrupt fungal cell membranes . The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
4-(5-Methoxy-1,2-dimethylindol-3-yl)-N-methyl-1,3-thiazol-2-amine can be compared with other indole-thiazole derivatives:
4-(Indol-3-yl)thiazole-2-amines: These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activity.
4-(Indol-3-yl)thiazole acylamines: These derivatives have an acyl group attached to the thiazole ring, which can enhance their antimicrobial properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
797797-53-6 |
|---|---|
分子式 |
C15H17N3OS |
分子量 |
287.4 g/mol |
IUPAC 名称 |
4-(5-methoxy-1,2-dimethylindol-3-yl)-N-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H17N3OS/c1-9-14(12-8-20-15(16-2)17-12)11-7-10(19-4)5-6-13(11)18(9)3/h5-8H,1-4H3,(H,16,17) |
InChI 键 |
FUDWFUXZKISFAT-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=C(N1C)C=CC(=C2)OC)C3=CSC(=N3)NC |
溶解度 |
23.9 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide](/img/structure/B14145826.png)
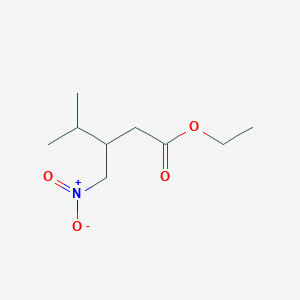

![N-[2-(dimethylamino)phenyl]-1-hydroxy-4-[(E)-(2-methyl-1,3-benzothiazol-6-yl)diazenyl]naphthalene-2-carboxamide](/img/structure/B14145837.png)
![2-{[(3-Nitrophenyl)methyl]sulfanyl}ethyl 2-bromopropanoate](/img/structure/B14145842.png)
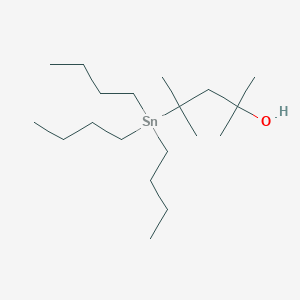
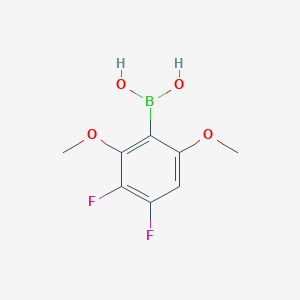
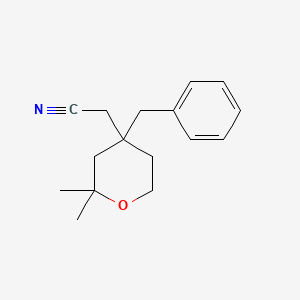

![N-[2-(2,2-dimethyl-4-propan-2-yloxan-4-yl)ethyl]thiophene-2-carboxamide](/img/structure/B14145860.png)
![3-(4-Methylphenyl)-7-phenyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione](/img/structure/B14145878.png)
![2-[4-(Pyrimidin-5-yl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14145880.png)
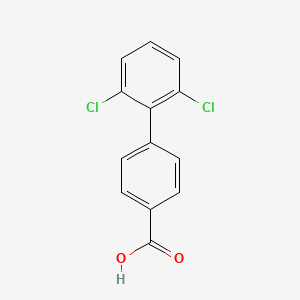
![1-(3,4-Dihydro-2H-quinolin-1-yl)-1-[(4-methoxy-phenyl)-hydrazono]-propan-2-one](/img/structure/B14145889.png)
